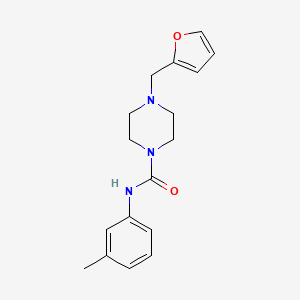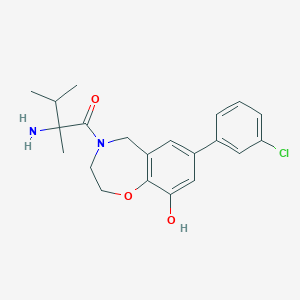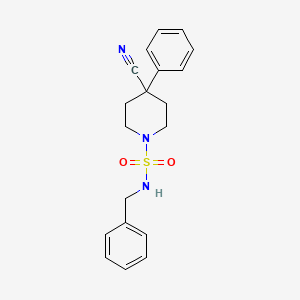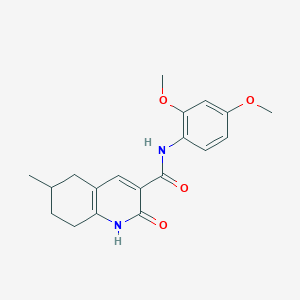![molecular formula C18H16N2O3 B5416022 1-(3,4-dimethylphenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5416022.png)
1-(3,4-dimethylphenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, fenamidone. Fenamidone is a broad-spectrum fungicide that has been used in agriculture to control various fungal diseases. However,
作用機序
The mechanism of action of fenamidone is not fully understood, but it is believed to work by inhibiting the activity of mitochondrial complex I, which is involved in the production of ATP (the energy currency of cells). This inhibition leads to a reduction in ATP production, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that fenamidone can have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. Fenamidone has also been shown to reduce the expression of pro-inflammatory cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using fenamidone in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, which makes it easy to handle and store. However, one of the limitations of using fenamidone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on fenamidone. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective anti-cancer drugs. Another area of research is to explore its potential as a treatment for other inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, research could be conducted to explore the potential of fenamidone as a neuroprotective agent, as preliminary studies have suggested that it may have protective effects on the nervous system.
合成法
Fenamidone can be synthesized using a multistep process that involves the reaction of 3,4-dimethylphenylhydrazine with 2-furfural to form the intermediate 3-(2-furyl)-2-propen-1-amine. This intermediate is then reacted with ethyl acetoacetate to form the final product, 1-(3,4-dimethylphenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione.
科学的研究の応用
Fenamidone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that fenamidone can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Fenamidone has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
特性
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-8-9-14(11-13(12)2)20-18(22)16(17(21)19-20)7-3-5-15-6-4-10-23-15/h3-11H,1-2H3,(H,19,21)/b5-3+,16-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIKHZNKGYMZMO-JLJGJNDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=CO3)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5415944.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(2-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5415951.png)



![6-isopropyl-1-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5415968.png)
![4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine](/img/structure/B5415973.png)
![2-(4-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5415975.png)

![(4aS*,8aR*)-6-(imidazo[1,2-a]pyridin-3-ylacetyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5415986.png)
![5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5415997.png)
![2-nitro-4-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5416025.png)
![5-[(cyclohexylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5416032.png)